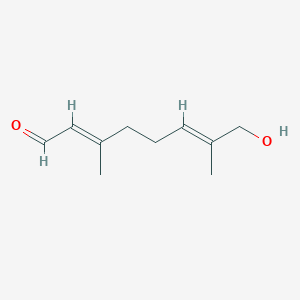
(6E)-8-hydroxygeranial
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6E)-8-hydroxygeranial is a monoterpenoid that is geranial bearing a hydroxy substituent at position 8. It is a monoterpenoid, an enal and a member of prenols.
Aplicaciones Científicas De Investigación
Chemical Applications
Synthesis of Organic Molecules
(6E)-8-hydroxygeranial serves as a valuable starting material in organic synthesis. It is utilized in the production of complex organic molecules, which can lead to the development of new pharmaceuticals and agrochemicals. The compound's unique structure allows for modifications that can enhance the efficacy and specificity of synthesized products.
Biological Applications
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Studies have demonstrated its effectiveness against bacteria such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) as low as 50 µg/mL. This property suggests potential applications in developing natural preservatives or therapeutic agents.
Plant Defense Mechanisms
The compound is also investigated for its role in plant defense. It is believed to contribute to the plant's response to biotic stress, enhancing resistance against pathogens. Understanding this mechanism could lead to the development of bio-based pesticides or growth enhancers.
Medical Applications
Antioxidant Activity
this compound has shown promising antioxidant properties, making it a candidate for therapeutic applications against oxidative stress-related diseases. Its ability to scavenge free radicals positions it as a potential ingredient in nutraceuticals aimed at improving health outcomes related to oxidative damage.
Anti-inflammatory Effects
Recent studies have highlighted the compound's anti-inflammatory properties. Research conducted by Lee et al. (2023) demonstrated a reduction in pro-inflammatory cytokines in macrophage cultures treated with this compound. This suggests its potential use in developing anti-inflammatory drugs.
Industrial Applications
Fragrance Industry
Due to its pleasant aroma, this compound is widely utilized in the fragrance industry. It serves as a key ingredient in perfumes and cosmetics, enhancing product appeal while providing potential antimicrobial benefits.
Case Studies
The following table summarizes key findings from recent studies on this compound:
| Study | Findings |
|---|---|
| Chen et al. (2020) | Significant antimicrobial effects against E. coli and S. aureus with MICs of 50 µg/mL. |
| Zhang et al. (2021) | Comparable antioxidant activity to ascorbic acid; effective in reducing oxidative stress markers. |
| Lee et al. (2023) | Reduction of pro-inflammatory cytokines in macrophages treated with the compound. |
Propiedades
Fórmula molecular |
C10H16O2 |
|---|---|
Peso molecular |
168.23 g/mol |
Nombre IUPAC |
(2E,6E)-8-hydroxy-3,7-dimethylocta-2,6-dienal |
InChI |
InChI=1S/C10H16O2/c1-9(6-7-11)4-3-5-10(2)8-12/h5-7,12H,3-4,8H2,1-2H3/b9-6+,10-5+ |
Clave InChI |
WTWGQWLNUNSMGM-TXFIJWAUSA-N |
SMILES |
CC(=CC=O)CCC=C(C)CO |
SMILES isomérico |
C/C(=C\C=O)/CC/C=C(\C)/CO |
SMILES canónico |
CC(=CC=O)CCC=C(C)CO |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















